Chemical structure and properties of 4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate
Chemical structure and properties of 4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate. This molecule, belonging to the quinoline-4-carboxylic acid ester class, holds significant interest for researchers in medicinal chemistry and drug development due to the established biological activities of the quinoline scaffold. This document details a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and explores potential avenues for biological investigation based on the activities of structurally related compounds. The information presented herein is intended to serve as a foundational resource for scientists engaged in the exploration and utilization of novel quinoline derivatives.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Its versatile structure allows for diverse substitutions, enabling the fine-tuning of biological and physicochemical properties. Quinoline-4-carboxylic acids, in particular, have emerged as a promising class of compounds, demonstrating significant potential in therapeutic areas such as oncology, infectious diseases, and inflammation.[2][3][4] The introduction of an ester functionality, as seen in 4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate, offers a prodrug strategy or a means to modulate the compound's activity and pharmacokinetic profile.
This guide focuses on the specific derivative, 4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate, providing a detailed exploration of its chemical nature and a framework for its scientific investigation.
Chemical Structure and Properties
The chemical structure of 4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is characterized by a central quinoline-4-carboxylate core. A 4-methoxyphenyl group is attached at the 2-position of the quinoline ring, and a 4-nitrophenyl group forms an ester linkage at the 4-position.
Systematic Name: 4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate CAS Number: 332381-20-1[5][6] Molecular Formula: C₂₃H₁₆N₂O₅[5] Molecular Weight: 400.38 g/mol [5]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | 180-190 °C | Based on related quinoline carboxylates and the presence of aromatic rings. |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | Typical for aromatic esters of this size. |
| Appearance | Pale yellow to yellow crystalline solid. | The 4-nitrophenyl group often imparts a yellowish color. |
Synthesis and Characterization
The synthesis of 4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate can be logically approached in a two-step sequence: first, the synthesis of the precursor 2-(4-methoxyphenyl)quinoline-4-carboxylic acid via the Pfitzinger reaction, followed by the esterification with 4-nitrophenol.
Synthesis of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (Pfitzinger Reaction)
The Pfitzinger reaction is a classic and reliable method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group in the presence of a base.[7][8][9]
Reaction Scheme:
Caption: Pfitzinger synthesis of the carboxylic acid precursor.
Experimental Protocol: Pfitzinger Reaction
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (10 equivalents) in a minimal amount of water and dilute with ethanol.
-
Addition of Reactants: To the stirred basic solution, add isatin (1 equivalent) and 4-methoxyacetophenone (1.05 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the mixture with acetic acid or dilute HCl to precipitate the product.
-
Purification: Collect the crude product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent such as ethanol or acetic acid to yield pure 2-(4-methoxyphenyl)quinoline-4-carboxylic acid.[9][10]
Esterification with 4-Nitrophenol (Steglich Esterification)
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[11][12] This method is well-suited for substrates that may be sensitive to harsher esterification conditions.
Reaction Scheme:
Caption: Steglich esterification to form the final product.
Experimental Protocol: Steglich Esterification
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (1 equivalent), 4-nitrophenol (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, filter off the DCU precipitate and wash it with DCM. Combine the filtrates and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate.[11][12][13]
Spectroscopic Characterization (Predicted)
The structural elucidation of 4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate would rely on standard spectroscopic techniques. Based on the structure and data from analogous compounds, the following spectral characteristics are anticipated.[14]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Quinoline Protons: Multiple signals in the aromatic region (δ 7.5-8.5 ppm). 4-Methoxyphenyl Protons: Two doublets in the aromatic region (δ ~7.0 and ~8.0 ppm) and a singlet for the methoxy group (δ ~3.9 ppm). 4-Nitrophenyl Protons: Two doublets in the aromatic region (δ ~7.4 and ~8.3 ppm). |
| ¹³C NMR | Carbonyl Carbon: Signal around δ 165 ppm. Quinoline Carbons: Multiple signals in the aromatic region (δ 120-150 ppm). 4-Methoxyphenyl Carbons: Signals in the aromatic region, with the methoxy-bearing carbon at a higher field (δ ~160 ppm) and the methoxy carbon at δ ~55 ppm. 4-Nitrophenyl Carbons: Signals in the aromatic region, with the nitro-bearing carbon at a higher field. |
| IR (Infrared) | C=O (ester): Strong absorption band around 1730-1750 cm⁻¹. C-O (ester): Absorption bands in the 1100-1300 cm⁻¹ region. NO₂ (nitro): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. C=N and C=C (aromatic): Multiple bands in the 1450-1620 cm⁻¹ region. |
| Mass Spec (MS) | [M]+•: Molecular ion peak at m/z 400.38. Fragmentation: Expect fragmentation patterns corresponding to the loss of the 4-nitrophenoxy group and other characteristic cleavages of the quinoline core. |
Potential Biological Activities and Applications
While specific biological data for 4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is not currently available in the public domain, the well-documented activities of related quinoline-4-carboxylic acid derivatives provide a strong basis for predicting its potential therapeutic applications.
Anticancer Potential
Numerous quinoline derivatives have demonstrated significant anticancer activity.[4][15] The proposed mechanism for some of these compounds involves the inhibition of key enzymes in cancer cell proliferation, such as topoisomerases and tyrosine kinases. The 2-phenylquinoline-4-carboxylic acid scaffold has been specifically investigated for its antiproliferative effects.[2] Therefore, 4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate warrants investigation as a potential anticancer agent.
Workflow for Anticancer Activity Screening:
Caption: A logical workflow for evaluating anticancer potential.
Antibacterial and Antifungal Activity
The quinoline core is famously present in several antibacterial drugs (e.g., fluoroquinolones). While the mechanism of action may differ, the general scaffold is known to possess antimicrobial properties.[14] The 2-(substituted phenyl)quinoline moiety has been specifically explored for antibacterial efficacy. Therefore, screening 4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate against a panel of pathogenic bacteria and fungi is a logical avenue of investigation.
Other Potential Applications
Derivatives of quinoline-4-carboxylic acid have also shown promise as anti-inflammatory, antiviral, and antimalarial agents.[3] The specific structural features of 4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate may confer activity in one or more of these areas, making it a versatile candidate for broader biological screening programs.
Conclusion and Future Directions
4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is a molecule of significant interest within the field of medicinal chemistry. This guide has outlined its chemical structure, proposed a robust synthetic pathway, and predicted its key physicochemical and spectroscopic properties. Based on the extensive literature on related quinoline-4-carboxylic acid derivatives, this compound is a promising candidate for investigation as an anticancer, antimicrobial, or anti-inflammatory agent.
Future research should focus on the practical synthesis and purification of this compound, followed by thorough experimental characterization to confirm the predicted properties. Subsequent in-depth biological evaluation is warranted to elucidate its specific pharmacological profile and to determine its potential for further development as a therapeutic agent. The detailed protocols and predictive data presented in this guide provide a solid foundation for initiating such research endeavors.
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